molecular formula C13H14BrNO2 B13261740 3-Acetyl-1-(2-bromophenyl)piperidin-2-one

3-Acetyl-1-(2-bromophenyl)piperidin-2-one

Cat. No.: B13261740
M. Wt: 296.16 g/mol
InChI Key: PWCFBLKJZVWYJZ-UHFFFAOYSA-N
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Description

3-Acetyl-1-(2-bromophenyl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and alkaloids .

Preparation Methods

The synthesis of 3-Acetyl-1-(2-bromophenyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation of this compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

3-Acetyl-1-(2-bromophenyl)piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

3-Acetyl-1-(2-bromophenyl)piperidin-2-one has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industryThey are present in more than twenty classes of pharmaceuticals and are used in the synthesis of biologically active compounds .

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(2-bromophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes, leading to their pharmacological effects. The exact mechanism of action may vary depending on the specific application and target .

Comparison with Similar Compounds

3-Acetyl-1-(2-bromophenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Piperidinone: A piperidine derivative with a ketone functional group.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring.

    Condensed Piperidines: Compounds with fused piperidine rings.

These compounds share similar structural features but differ in their functional groups and pharmacological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

3-acetyl-1-(2-bromophenyl)piperidin-2-one

InChI

InChI=1S/C13H14BrNO2/c1-9(16)10-5-4-8-15(13(10)17)12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8H2,1H3

InChI Key

PWCFBLKJZVWYJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCN(C1=O)C2=CC=CC=C2Br

Origin of Product

United States

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